methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield pyrazole alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor pathways, influencing cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
517870-24-5 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-5-4-8(6-12(11)18-2)9-7-10(15-14-9)13(16)19-3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
YKVFELDOCBBHGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
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